molecular formula C21H20ClN5O4 B2790669 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1052606-40-2

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2790669
CAS No.: 1052606-40-2
M. Wt: 441.87
InChI Key: RODLKIMCNVZDPM-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 5 and an acetamide-linked 2,5-dimethylphenyl moiety at position 2. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as inferred from analogous compounds in the literature (e.g., reactions with monochloroacetic acid or phenylisothiocyanate in ethanol or dioxane, as seen in ).

Properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4/c1-11-4-5-12(2)15(8-11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)13-6-7-16(31-3)14(22)9-13/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODLKIMCNVZDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 3-chloro-4-methoxyphenyl group and the N-(2,5-dimethylphenyl)acetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Its structure suggests potential effectiveness against various diseases including:

  • Cancer : The pyrrolo-triazole moiety is known for its anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Infectious Diseases : Preliminary studies indicate potential antiviral and antibacterial activities. The compound's ability to interact with specific molecular targets may inhibit pathogen replication or survival .
  • Cardiovascular and Metabolic Disorders : The compound has also been explored for its effects on cardiovascular health and metabolic regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key aspects include:

  • Functional Groups : The presence of chloro and methoxy groups can influence the lipophilicity and bioavailability of the compound.
  • Pyrrolo-Triazole Core : This core structure is associated with various biological activities and serves as a scaffold for further modifications to enhance potency and selectivity against specific targets .

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of pyrrolo-triazole derivatives, compounds similar to 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide were found to inhibit cell proliferation in various cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through activation of caspase pathways .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial effects demonstrated that derivatives of this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The studies highlighted the importance of the triazole ring in enhancing antimicrobial activity by disrupting bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Analog

  • Compound : 2-[5-(3-Chloro-4-Fluorophenyl)-4,6-Dioxo-4,5,6,6a-Tetrahydropyrrolo[3,4-d][1,2,3]Triazol-1(3aH)-Yl]-N-(2,3-Dimethylphenyl)Acetamide ()
  • Key Differences :
    • Substituent at position 4: Fluorine (electron-withdrawing) vs. Methoxy (electron-donating).
    • Phenyl ring substitution: 2,3-Dimethylphenyl (acetamide side chain) vs. 2,5-Dimethylphenyl in the target compound.
  • Impact : Fluorine may enhance metabolic stability but reduce solubility compared to methoxy .

Pyrrolo-Thiazolo-Pyrimidine Derivatives

  • Compound : 3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-Yl]-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-6(7H)-One ()
  • Key Differences: Core structure: Pyrrolo-thiazolo-pyrimidine vs. pyrrolo-triazole. Functional groups: Additional thiadiazinone and triazole rings.
  • Impact: The thiadiazinone moiety may confer greater rigidity and influence binding to enzymes like cyclooxygenase (COX), as seen in related triazolo-thiadiazines .

Pharmacokinetic and Physicochemical Comparisons

Table 1: Comparative Properties of Selected Compounds

Property Target Compound Fluorinated Analog Pyrrolo-Thiazolo-Pyrimidine
Molecular Weight (g/mol) ~496.9 (calculated) ~493.9 ~683.2
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 ~4.1
Key Substituents 3-Cl, 4-OCH3, 2,5-dimethyl 3-Cl, 4-F, 2,3-dimethyl 4-OCH3, phenyl, triazolo-thiadiazine
Solubility (SwissADME) Low (methoxy enhances slightly) Very Low (fluorine reduces) Moderate (polar thiadiazinone)

Biological Activity

The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN5O4C_{21}H_{20}ClN_5O_4, with a molecular weight of approximately 427.84 g/mol. The structure features a pyrrolo-triazole core linked to various functional groups such as chloro and methoxy substituents. These structural components are crucial as they influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. It is hypothesized that it may bind to enzymes or receptors involved in various signaling pathways. The exact mechanisms remain under investigation but are believed to involve modulation of enzymatic activity and alteration of cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound demonstrate significant antiparasitic effects. For instance, modifications in the structure have been shown to enhance potency against specific parasites (EC50 values ranging from 0.010 μM to 0.577 μM) .
  • Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been noted in several studies. Its structural analogs have shown promise in targeting cancer cells by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : The presence of the pyrrolo-triazole moiety is linked to antimicrobial activity against various bacterial strains. Studies report effective inhibition of growth in both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Antiparasitic Activity :
    • A study demonstrated that certain derivatives exhibited enhanced antiparasitic activity compared to their parent compounds. For example:
      CompoundEC50 (μM)Metabolic Stability (CL int μL/min/mg)
      Parent Compound0.57742
      Modified Compound A0.01058
      Modified Compound B0.06441
  • Anticancer Activity Assessment :
    • In vitro tests showed that the compound could effectively inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values indicating significant cytotoxicity .
  • Antimicrobial Efficacy :
    • A screening assay revealed that the compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclization of pyrrolo-triazole precursors and subsequent functionalization. Key steps include:

  • Cyclization : Formation of the pyrrolo[3,4-d][1,2,3]triazole core using hydrazine derivatives and α,β-unsaturated carbonyl compounds under controlled pH and temperature (e.g., 60–80°C in DMSO or acetonitrile) .
  • Acetamide coupling : Reaction of intermediates with 2,5-dimethylphenylamine using coupling agents like EDC/HOBt.
  • Purification : High-yield isolation via column chromatography (silica gel, ethyl acetate/hexane) and HPLC for final purity validation (C18 column, methanol-water mobile phase) .

Critical Parameters :

  • Solvent choice (polar aprotic solvents enhance reactivity).
  • Temperature control to avoid side reactions (e.g., decomposition above 100°C).
  • Catalytic use of bases (e.g., K₂CO₃) for deprotonation .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~600–650 Da).
  • HPLC : Purity >95% with retention time consistency .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Limited in water; use DMSO or DMF for stock solutions.
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C.
  • LogP : Predicted ~3.5 (SwissADME), indicating moderate lipophilicity for cellular uptake .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and its analogs be resolved?

Contradictions often arise from substituent effects (e.g., chloro vs. methoxy groups) or assay conditions.

  • Comparative SAR Studies : Test analogs with systematic substituent variations (e.g., halogen vs. methyl groups) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

Example Data :

SubstituentIC₅₀ (µM)Target
3-Cl-4-OCH₃0.12Kinase X
4-F0.45Kinase X
4-Br0.08Kinase X

Source: Adapted from

Q. What methodologies are recommended for elucidating its mechanism of action in complex biological systems?

  • Target Identification :
  • Chemical Proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .
  • CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance.
    • Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling cascades (e.g., MAPK/ERK) .

Q. How can synthetic byproducts or degradation products be characterized and mitigated?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions .
  • LC-MS/MS : Identify impurities via fragmentation patterns.
  • Process Optimization : Reduce side products by adjusting reaction stoichiometry (e.g., 1.2:1 molar ratio of triazole precursor to acetamide) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps .
  • DoE (Design of Experiments) : Optimize parameters like solvent ratio (e.g., DMF:H₂O 9:1) and catalyst loading .
  • In-line Analytics : PAT (Process Analytical Technology) tools for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across studies?

  • Meta-Analysis : Normalize data using Z-scores or fold-change relative to controls.
  • Experimental Replication : Repeat assays in ≥3 independent labs with shared protocols.
  • Contextual Factors : Account for cell passage number, serum concentration, and incubation time variations .

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